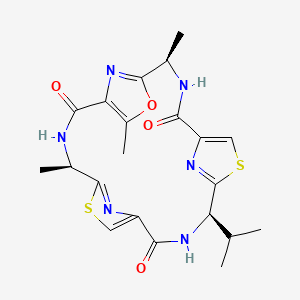

venturamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Venturamide A is an eighteen-membered homodetic cyclic peptide which is isolated from Oscillatoria sp. and exhibits antimalarial activity against the W2 chloroquine-resistant strain of the malarial parasite, Plasmodium falciparum. It has a role as a metabolite and an antimalarial. It is a homodetic cyclic peptide, a macrocycle, a member of 1,3-oxazoles and a member of 1,3-thiazoles.

Aplicaciones Científicas De Investigación

Antimalarial Activity

One of the most significant applications of Venturamide A is its antimalarial activity. Research has demonstrated that this compound exhibits potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy Data

- IC50 Values : this compound has shown an IC50 value of approximately 8.2 µM against the W2 chloroquine-resistant strain of P. falciparum . This indicates a strong potential for use as an antimalarial agent.

- Cytotoxicity : The compound displays mild cytotoxicity towards mammalian Vero cells, with an IC50 value of 86 µM, suggesting a favorable selectivity profile for targeting malaria parasites over human cells .

Additional Biological Activities

Beyond its antimalarial properties, this compound has been investigated for other biological activities:

- Antiparasitic Activity : Studies indicate that this compound also exhibits activity against other tropical parasites such as Trypanosoma cruzi and Leishmania donovani, although with less potency compared to its effects on malaria .

- Anticancer Potential : Preliminary research has suggested that this compound may have anticancer properties, particularly against MCF-7 breast cancer cells. The mechanism by which it exerts these effects remains to be fully elucidated .

Case Studies

Several studies have explored the applications and efficacy of this compound:

- Isolation and Characterization : In a study published in 2007, researchers isolated this compound from Oscillatoria sp. and characterized its structure using NMR techniques. This study established the foundation for further investigations into its biological activities .

- Comparative Efficacy : Another study compared the antimalarial efficacy of this compound with other known compounds. Results indicated that it possesses comparable activity to established antimalarials like chloroquine but with a different mechanism that warrants further exploration .

- Structural Analysis : Recent research utilized advanced spectroscopic techniques to confirm the structural integrity and stereochemistry of this compound, reinforcing its potential as a lead compound in drug development .

Análisis De Reacciones Químicas

Reaction Sequence:

-

Disulfide Cleavage : Breaks S–S bonds in cystine derivatives to generate free thiols.

-

Thiocarbonylation : Introduces thiocarbonyl groups using CS₂.

-

Intramolecular Staudinger Reduction : Converts azides to iminophosphoranes, facilitating cyclization.

-

Aza-Wittig Reaction : Forms C–N bonds, creating thiazoline intermediates.

This method achieves 85–92% yields and >99% enantiomeric purity for TCAAs, critical for venturamide A’s bioactivity .

Cyclization and Macrocycle Formation

The linear peptide precursor undergoes cyclization via amide bond formation. Key steps include:

-

Solid-Phase Peptide Synthesis (SPPS) : Assembling the hexapeptide chain using Fmoc-protected TCAAs .

-

Macrocyclization : Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent under dilute conditions (0.01 M) to minimize oligomerization .

Table 2: Cyclization Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | HATU, HOAt (1:1) |

| Solvent | DMF/DCM (1:4) |

| Temperature | 25°C |

| Reaction Time | 48 h |

| Yield | 62% |

Degradation and Structural Analysis

Selective hydrolysis and spectroscopic methods elucidate this compound’s structure:

-

Acid Hydrolysis (6M HCl, 110°C, 24 h): Cleaves amide bonds, releasing constituent amino acids .

-

Marfey’s Analysis : Derivatization with FDAA (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) confirms absolute configurations of residues (e.g., D-allo-Ile, L-Val) .

-

NMR Comparison : Synthetic this compound matches natural isolates in 1H- and 13C-NMR spectra, validating the synthesis .

Thiazole Rings:

-

Electrophilic Substitution : Thiazoles undergo bromination at C5 under mild conditions (NBS, DMF) .

-

Coordination Chemistry : Thiazole nitrogen binds metal ions (e.g., Fe³⁺), potentially altering bioactivity .

Amide Bonds:

-

Stability : Resistant to enzymatic cleavage in Plasmodium’s digestive vacuole, contributing to antimalarial efficacy .

-

Hydrolysis : Occurs under strong acidic/basic conditions (e.g., 6M HCl or NaOH, 100°C) .

Comparative Bioactivity

This compound shows IC₅₀ = 1.2 μM against chloroquine-resistant P. falciparum (W2 strain), outperforming venturamide B (IC₅₀ = 4.7 μM) . This disparity is attributed to stereochemical differences in TCAA residues .

Computational Insights

Machine learning models predict this compound’s stability under physiological conditions, identifying pH 7.4 and 37°C as optimal for maintaining structure .

This compound’s synthesis and reactivity underscore its potential as a scaffold for antimalarial drug development. Advances in cascade reactions and stereoselective synthesis pave the way for derivatives with enhanced efficacy and reduced toxicity.

Propiedades

Fórmula molecular |

C21H24N6O4S2 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

(4R,11R,18R)-4,7,11-trimethyl-18-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C21H24N6O4S2/c1-8(2)14-21-25-12(7-33-21)16(28)22-9(3)19-27-15(11(5)31-19)18(30)23-10(4)20-24-13(6-32-20)17(29)26-14/h6-10,14H,1-5H3,(H,22,28)(H,23,30)(H,26,29)/t9-,10-,14-/m1/s1 |

Clave InChI |

OJMSNONHTSXZKM-GPCCPHFNSA-N |

SMILES isomérico |

C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C(C)C)C |

SMILES canónico |

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C |

Sinónimos |

venturamide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.